5-(Quinolin-2-yl)oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Quinolin-2-yl)oxazol-2-amine: is a heterocyclic compound that combines the structural features of quinoline and oxazole. Quinoline is a bicyclic aromatic compound with a nitrogen atom in one of the rings, while oxazole is a five-membered ring containing both oxygen and nitrogen atoms. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, with a nitrile or an aldehyde under acidic or basic conditions . The reaction conditions often include the use of catalysts, such as transition metals or ionic liquids, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 5-(Quinolin-2-yl)oxazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Quinolin-2-yl)oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline amines.
Substitution: Various substituted quinoline and oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Quinolin-2-yl)oxazol-2-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-(Quinolin-2-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes or receptors involved in cell proliferation and survival, such as tyrosine kinases or DNA topoisomerases . The quinoline moiety can intercalate into DNA, disrupting its function, while the oxazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like 2-chloroquinoline and 8-hydroxyquinoline share the quinoline moiety but differ in their additional functional groups.
Oxazole derivatives: Compounds such as 2-aminobenzoxazole and 2-aminothiazole share the oxazole ring but have different substituents.
Uniqueness
5-(Quinolin-2-yl)oxazol-2-amine is unique due to the combination of the quinoline and oxazole moieties in a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
846055-69-4 |
---|---|
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
5-quinolin-2-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-14-7-11(16-12)10-6-5-8-3-1-2-4-9(8)15-10/h1-7H,(H2,13,14) |
InChI-Schlüssel |
DVYRZBIKWQBXIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.